molecular formula C12H13N5S B8442699 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Katalognummer: B8442699
Molekulargewicht: 259.33 g/mol
InChI-Schlüssel: NTYSHMHTCCFFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a heterocyclic compound that combines the structural features of piperazine, thiadiazole, and benzimidazole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole typically involves the reaction of 2-thiocyanatobenzimidazoles with piperazine under mild conditions. This reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to 60°C, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer activity, particularly against certain types of tumors.

Wirkmechanismus

The mechanism of action of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. The compound can bind to the active sites of these enzymes, thereby blocking their function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is unique due to its combined structural features of piperazine, thiadiazole, and benzimidazole, which contribute to its diverse biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for drug development and other scientific research applications .

Eigenschaften

Molekularformel

C12H13N5S

Molekulargewicht

259.33 g/mol

IUPAC-Name

1-piperazin-1-yl-[1,2,4]thiadiazolo[4,5-a]benzimidazole

InChI

InChI=1S/C12H13N5S/c1-2-4-10-9(3-1)14-12-17(10)11(15-18-12)16-7-5-13-6-8-16/h1-4,13H,5-8H2

InChI-Schlüssel

NTYSHMHTCCFFCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NSC3=NC4=CC=CC=C4N23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.